![molecular formula C10H13BrClN B1383603 (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 789490-65-9](/img/structure/B1383603.png)
(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
“®-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride” is likely a derivative of tetrahydronaphthalene, also known as tetralin, which is a bicyclic compound consisting of a naphthalene core where one of the aromatic rings has been reduced . The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure analysis would involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the 3D structure of the molecule, including the configuration of the chiral center .Chemical Reactions Analysis
The chemical reactions of this compound could involve the amine group, which is a common functional group that can participate in a variety of reactions, such as acylation, alkylation, and condensation . The bromine atom could also potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amine group could make it a base, and it might form salts with acids . The bromine atom might make the compound denser and more polar .Scientific Research Applications
Synthesis and Pharmaceutical Precursors
(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride plays a significant role in the synthesis of various compounds. For example, it serves as a precursor in the stereoselective synthesis of selective serotonin uptake inhibitors with antidepressant properties, as demonstrated in the preparation of the compound 7-3H-Sertraline (Welch & Trevelyan, 1993). Additionally, it is involved in the bio-catalytic asymmetric synthesis of β-adrenergic receptor blockers, which are significant in drug development (Taşdemir et al., 2020).
Chemical Reactions and Derivatives
The compound is also integral in various chemical reactions and the creation of derivatives. For instance, it is used in the preparation of aromatic O-acyl-hydroxylamines through dehydrohalogenation processes (Juneja & Dannenberg, 1975). Moreover, the synthesis of organochalcogen compounds, which have diverse applications, often involves derivatives of (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (Panda et al., 1999).
Pharmaceutical Development
In pharmaceutical development, (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is utilized in the synthesis of drugs for various treatments. For example, it's a key intermediate in the synthesis of Cinacalcet, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011). Additionally, the compound has been used in the creation of aminotetraline derivatives which display cardioprotective effects in postischemic ventricular dysfunction (Rossoni et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDJFJHJKVZRC-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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